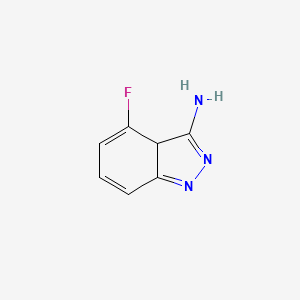

4-fluoro-3aH-indazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3aH-indazol-3-amine is a derivative of the indazole class, which is a heterocyclic compound that has been extensively studied due to its potential biological activities. Indazole derivatives are known for their diverse pharmacological properties, including antitumor activity. The papers provided focus on the synthesis and biological evaluation of various indazole derivatives, particularly those with substitutions at the 3-amine position, which is relevant to the compound of interest.

Synthesis Analysis

The synthesis of indazole derivatives typically involves the condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate. For instance, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was synthesized by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was prepared by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with the same amine . These methods demonstrate the versatility of indazole synthesis, allowing for the introduction of various substituents that can alter the compound's physical, chemical, and biological properties.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system with specific cell parameters . This structural information is crucial for understanding the compound's interactions with biological targets, which is essential for the design of new drugs.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including ring cleavage and nitrogen acylation when treated with fluorinated acid anhydrides . These reactions are important for modifying the indazole core and introducing fluoroalkyl groups, which can significantly impact the compound's biological activity. The ability to perform such transformations allows for the generation of a diverse array of indazole-based compounds for further evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure and the nature of their substituents. Fluorinated indazoles

Applications De Recherche Scientifique

Antitumor Activity

- Field : Medicinal Chemistry

- Application : Indazole derivatives, such as 4-fluoro-3aH-indazol-3-amine, have been studied for their potential antitumor activity . These compounds have been evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .

- Methods : The compounds were synthesized by molecular hybridization strategy and their inhibitory activities were evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay .

- Results : Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM). Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Inhibitor of RIP2 Kinase

- Field : Medicinal Chemistry

- Application : Indazole-containing derivatives have been identified as potent and highly selective inhibitors of RIP2 kinase, which could be used for the treatment of chronic inflammatory diseases .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The compound 6-(tert-Butylsulfonyl)-N-(5-fluoro-1 H-indazol-3-yl)quinolin-4-amine (165) was identified as a potent and highly selective inhibitor of RIP2 kinase (IC 50 = 5 nM) .

Fibroblast Growth Factor Receptor (FGFR) Inhibitor

- Field : Medicinal Chemistry

- Application : Indazole-containing derivatives have been identified as potent inhibitors of FGFR, a potential target for cancer therapy .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Compound 7r stood out as the most potent FGFR1 inhibitor with the best enzyme inhibitory (IC 50 = 2.9 nM) and cellular activity (IC 50 = 40.5 nM) .

Anti-Inflammatory Activity

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been found to possess anti-inflammatory activities . These compounds could potentially be used in the treatment of various inflammatory diseases.

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The compound 6-(tert-Butylsulfonyl)-N-(5-fluoro-1 H-indazol-3-yl)quinolin-4-amine (165) was identified as a potent and highly selective inhibitor of RIP2 kinase (IC 50 = 5 nM) for the treatment of chronic inflammatory diseases .

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been found to possess antibacterial activities . These compounds could potentially be used in the treatment of various bacterial infections.

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Orientations Futures

Indazole derivatives, including 4-fluoro-3aH-indazol-3-amine, have attracted great attention due to their diverse biological activities . They have been studied for their potential in the treatment of various diseases, including cancer . Future research may focus on further exploring the biological activities of these compounds and developing them into effective and low-toxic anticancer agents .

Propriétés

IUPAC Name |

4-fluoro-3aH-indazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3,6H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBNMZVBAARWRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(C2C(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406398 |

Source

|

| Record name | 4-fluoro-3aH-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3aH-indazol-3-amine | |

CAS RN |

697230-91-4 |

Source

|

| Record name | 4-fluoro-3aH-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)

![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)

![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)